molecular formula C19H22N2O2S B5148478 5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide

5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide

Cat. No.: B5148478
M. Wt: 342.5 g/mol
InChI Key: XFSFIVDWIWJIFN-UHFFFAOYSA-N
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Description

5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Properties

IUPAC Name

5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-2-16-10-11-17(24-16)18(22)20-15-8-6-14(7-9-15)19(23)21-12-4-3-5-13-21/h6-11H,2-5,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSFIVDWIWJIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions, acid or base catalysts for cyclization reactions.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohol derivatives.

    Substitution products: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide depends on its application:

    In medicinal chemistry: It may act by binding to specific receptors or enzymes, modulating their activity. The piperidine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways.

    In material science: The thiophene ring can participate in π-π stacking interactions, enhancing the electronic properties of materials.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-2-carboxamide: can be compared with other thiophene carboxamides and piperidine derivatives, such as:

Uniqueness

The unique combination of the thiophene ring, piperidine moiety, and phenyl group in this compound provides a versatile scaffold for various applications, distinguishing it from other similar compounds.

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